XEN907

Descripción general

Descripción

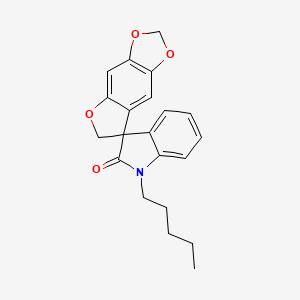

XEN907 es un compuesto novel de espirooxindol pentacíclico que actúa como bloqueador del subtipo de canal de sodio dependiente de voltaje NaV1.7. Este compuesto ha mostrado alta potencia in vitro y se ha estudiado por su posible uso en el tratamiento de condiciones de dolor, particularmente aquellas relacionadas con el dolor inflamatorio y neuropático .

Métodos De Preparación

La síntesis de XEN907 involucra una estrategia de rigidificación de andamiaje a partir de una oxindol identificada mediante cribado de alto rendimiento. La ruta sintética incluye la optimización de los sustituyentes de oxindol C-3 y N-1, lo que lleva a un análogo simplificado con mayor potencia. El compuesto final, this compound, se obtiene a través de una serie de reacciones químicas que involucran la formación de una estructura de espirooxindol .

Análisis De Reacciones Químicas

Chemical Reactions and Interactions

-

Interaction with NaV1.7 Channel:

-

XEN907 binds within the central cavity of the NaV1.7 channel, blocking ion permeation .

-

It directly induces an α- to π-helix transition in the DIV-S6 helix of the NaV1.7 channel. This transition tightens the fast inactivation gate .

-

Electrophysiological studies have demonstrated that this compound stabilizes the NaV1.7 channel in the inactivated state and delays recovery from inactivation .

-

-

Structural Studies:

Cryo-EM structures of the human NaV1.7/β1/β2 complex with this compound have been determined . These structures elucidate the specific binding sites and the mechanism by which this compound modulates the channel .

Structural Data of NaV Channels

The table below lists the ligands and PDB codes for structural data of NaV channels :

| Site | Protein | Ligands | PDB code |

|---|---|---|---|

| E | Na v1.2 | KIIIA | 6J8E |

| S | Na vPaS | TTX | 6A95 |

| Na vPaS | STX | 6A91 | |

| Na v1.7 | TTX | 6J8I, 6J8J, 7W9M | |

| Na v1.7 | STX | 6J8G, 6J8H, 7W9P, 7W9T | |

| Na v1.6 | 4,9-anhydro-TTX | 8GZ2 | |

| C | Na v1.5 | Quinidine UC(1,3,4) | 6LQA |

| rNa v1.5 | Flecainide CC(2,3) | 6UZ0 | |

| Na v1.7 | LCM-1 UC(1,4) | 8S9B | |

| Na v1.7 | IN2 UC(1,3,4) | 7XMF | |

| Na v1.7 | RLZ UC(4) | 8THG | |

| Na v1.7 | LTG-1 UC(3,4) | 8THH | |

| rNa v1.5 | Propafenone CC(1,4) | 7FBS | |

| I | Na v1.7 | CBD-1 | 8G1A |

| BIG | Na v1.7 | BPV | 8I5B |

| Na v1.7 | LCM-2 | 8S9B | |

| Na v1.7 | CBZ | 8S9C | |

| Na v1.7 | LTG-2 | 8THH | |

| F1 | Na v1.3 | BLA | 7W77 |

| NaChBac-Na v1.7VSD II | HWTX-IV | 6W6O | |

| Na vAb-Na v1.7VSD II | ProTX-II | 6N4I, 6N4Q, 6N4R | |

| Na vAb-Na v1.7VSD II | M3-HWTX-IV | 7K48 | |

| Na v1.7 | ProTX-II-2 | 6J8I, 6J8J, 7W9M | |

| Na vPaS-Na v1.7VSD IV | AaH2–1 | 6NT4 | |

| rNa v1.5 | LqhIII | 7K18 | |

| Na v1.7 | PF-05089771 | 8I5G | |

| Na v1.3 | ICA-121431 | 7W7F | |

| Na vAb-Na v1.7VSD IV | GX-936 | 5EK0 | |

| Na vPaS-Na v1.7VSD IV | GNE-3565 | 8F0R | |

| Na vPaS-Na v1.7VSD IV | GDC-0310 | 8F0Q | |

| Na vPaS-Na v1.7VSD IV | GNE-9296 | 8F0S | |

| Na vPaS-Na v1.7VSD IV | GNE-1305 | 8F0P | |

| Na v1.7 | ProTX-II-3 | 7W9M | |

| Na vPaS-Na v1.7VSD IV | AaH2–2 | 6NT4 |

Related Research

An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been reported as a method to assemble dihydrobenzofuran spirooxindoles, and represents an example of 3-hydroxyoxindoles serving as a C1 synthon .

Aplicaciones Científicas De Investigación

Structural Insights

Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .

Pain Disorders Targeted

This compound has been investigated for its efficacy in treating various pain conditions, including:

- Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .

- Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .

Clinical Development

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .

Comparative Analysis with Other NaV1.7 Inhibitors

| Compound | Mechanism of Action | Stage of Development | Target Pain Conditions |

|---|---|---|---|

| This compound | Blocks NaV1.7, stabilizes inactivated state | Clinical Trials | Chronic pain, inherited pain disorders |

| TC-N1752 | Similar mechanism; alters S6 helix conformation | Preclinical | Chronic pain |

| NaV1.7-IN2 | Pore blocker without conformational change | Preclinical | Chronic pain |

Case Study 1: Efficacy in Diabetic Neuropathy

In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .

Mecanismo De Acción

XEN907 ejerce sus efectos al bloquear el canal de sodio NaV1.7, que desempeña un papel crucial en la transmisión de las señales de dolor. El compuesto se une a la cavidad central del canal, lo que provoca una transición de la α-hélice a la π-hélice en el segmento S6, lo que aprieta la puerta de inactivación rápida. Esta acción estabiliza el canal en su estado inactivo y retrasa la recuperación de la inactivación, lo que reduce la sensación de dolor .

Comparación Con Compuestos Similares

XEN907 se compara con otros bloqueadores de espirooxindol de NaV1.7, como TC-N1752 y NaV1.7-IN2. Estos compuestos comparten mecanismos de acción similares, pero difieren en sus sitios de unión y efectos sobre la conformación del canal. This compound es único en su capacidad para causar un cambio conformacional específico en el segmento S6, lo que lo convierte en un candidato prometedor para una mayor optimización .

Los compuestos similares incluyen:

TC-N1752: Otro bloqueador de espirooxindol de NaV1.7 con un mecanismo de unión diferente.

NaV1.7-IN2: Un bloqueador de poros que no causa cambios conformacionales en el canal.

Actividad Biológica

XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.

This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models to assess its antinociceptive properties:

- Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .

- Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .

Case Study 1: Chronic Pain Management

A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .

Case Study 2: Erythromelalgia

Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .

Comparative Analysis of Related Compounds

| Compound | Mechanism | Potency (IC50) | Clinical Status |

|---|---|---|---|

| This compound | NaV1.7 blocker | ~10 nM | Phase II trials ongoing |

| TC-N1752 | NaV1.7 blocker | ~100 nM | Preclinical |

| PF-05089771 | NaV1.7 modulator | ~50 nM | Phase II trials completed |

Propiedades

IUPAC Name |

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRUZIIERITEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.